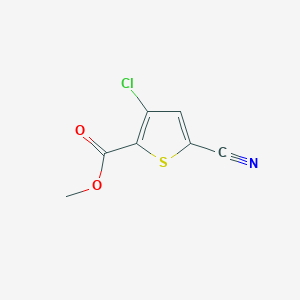Methyl 3-chloro-5-cyanothiophene-2-carboxylate
CAS No.: 2416230-48-1
Cat. No.: VC4678504
Molecular Formula: C7H4ClNO2S
Molecular Weight: 201.62
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2416230-48-1 |
|---|---|
| Molecular Formula | C7H4ClNO2S |
| Molecular Weight | 201.62 |
| IUPAC Name | methyl 3-chloro-5-cyanothiophene-2-carboxylate |
| Standard InChI | InChI=1S/C7H4ClNO2S/c1-11-7(10)6-5(8)2-4(3-9)12-6/h2H,1H3 |
| Standard InChI Key | ALMJCKIDHUUORS-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C=C(S1)C#N)Cl |
Introduction
Chemical Identity and Structural Features
Methyl 3-chloro-5-cyanothiophene-2-carboxylate belongs to the class of thiophene derivatives, characterized by a five-membered aromatic ring containing sulfur. Its molecular formula is C₇H₄ClNO₂S, with a molecular weight of 201.63 g/mol . Key structural attributes include:
-
Methyl ester group at position 2, enhancing solubility in organic solvents.
-
Chlorine atom at position 3, influencing electrophilic substitution patterns.
-
Cyano group (-CN) at position 5, contributing to electron-withdrawing effects and reactivity in nucleophilic additions.
The compound’s SMILES notation (COC(=O)c1sc(cc1Cl)C#N) and InChI key (ALMJCKIDHUUORS-UHFFFAOYSA-N) provide unambiguous identification . Crystallographic data for analogous thiophene esters, such as methyl 3-aminothiophene-2-carboxylate, reveal planar ring systems stabilized by intramolecular hydrogen bonds .
Synthesis and Optimization Strategies
Synthetic Routes
The synthesis of methyl 3-chloro-5-cyanothiophene-2-carboxylate typically involves sequential functionalization of a thiophene precursor. While direct literature on its preparation is limited, analogous methodologies from patents and related compounds suggest viable pathways:
-
Chlorination and Cyanation of Methyl Thiophene-2-carboxylate
-
Starting with methyl thiophene-2-carboxylate, chlorination at position 3 can be achieved using reagents like N-chlorosuccinimide (NCS) under radical or electrophilic conditions .
-
Subsequent cyanation at position 5 may employ copper(I) cyanide or trimethylsilyl cyanide in the presence of a palladium catalyst .
-
-
One-Pot Multicomponent Reactions
-
A patent describing 3-chloro-2-cyano-5-trifluoromethylpyridine synthesis highlights the use of activators (e.g., 4-pyrrolidinopyridine) and cyanide sources (e.g., lithium cyanide) in dichloromethane/water systems . Adapting this protocol, the thiophene analog could be synthesized via nucleophilic displacement of a leaving group (e.g., bromide) by cyanide.
-
Process Optimization
Key parameters for high-yield synthesis include:
-
Temperature control: Reactions often proceed at 0–80°C to minimize side reactions .
-
Solvent selection: Low-polarity solvents (e.g., dichloromethane) improve intermediate stability, while protic solvents (e.g., methanol) facilitate esterification .
-
Catalysts: N,N-Dimethylformamide (DMF) enhances acyl chloride formation in related ester syntheses .
Physicochemical Properties
While experimental data for this specific compound are sparse, inferences from structurally similar molecules provide insights:
Spectroscopic characterization would typically include:
-
IR: Strong absorption at ~1,665 cm⁻¹ (C=O stretch) and ~2,250 cm⁻¹ (C≡N stretch) .
-
NMR: Expected singlet for methyl ester protons (δ 3.8–4.0 ppm) and aromatic thiophene protons (δ 7.0–8.0 ppm) .
Applications in Research and Industry
Pharmaceutical Intermediates
The compound’s electron-deficient thiophene core makes it a valuable intermediate in drug discovery:
-
Antimicrobial agents: Cyano and ester groups are pivotal in designing inhibitors targeting bacterial enzymes.
-
Kinase inhibitors: Analogous pyridine derivatives exhibit activity against EGFR and BRAF mutants, suggesting potential anticancer applications.
Material Science
Thiophene derivatives are employed in organic semiconductors due to their conjugated π-systems. The cyano group’s electron-withdrawing nature could enhance charge transport properties in photovoltaic devices .
| Hazard Statement | Precautionary Measure |
|---|---|
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Recommended safety protocols include:
-
Use of gloves, goggles, and respirators in well-ventilated areas.
Future Directions and Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume